
The Discovery and Synthesis of Triafur: A
Covalent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Triafur

Cat. No.: B1203085 Get Quote

DISCLAIMER: The compound "Triafur" is a hypothetical name used for the purpose of this

technical guide. The data, synthesis, and mechanisms described herein are based on the

publicly available information for the KRAS G12C inhibitor, Adagrasib (MRTX849), and are

intended to serve as a representative example for a novel therapeutic agent.

Introduction
Mutations in the KRAS gene are among the most common drivers of human cancers. For

decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the

absence of a well-defined allosteric binding pocket. The discovery of a glycine-to-cysteine

mutation at codon 12 (G12C) in a subset of KRAS-driven tumors presented a unique

therapeutic opportunity. The cysteine residue in the mutant protein provides a handle for

targeted covalent inhibition. This guide details the discovery, synthesis, and mechanism of

action of Triafur, a novel, potent, and selective covalent inhibitor of KRAS G12C.

Discovery of Triafur
The development of Triafur was initiated through a structure-based drug design and

optimization program. A high-throughput screening campaign identified a series of compounds

with a reactive acrylamide warhead capable of covalently modifying the Cys12 residue of

KRAS G12C. The initial lead compounds showed modest potency and poor pharmacokinetic

properties. A subsequent medicinal chemistry effort focused on optimizing the core scaffold to

improve binding affinity to the switch-II pocket of the inactive, GDP-bound state of KRAS G12C.
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This led to the identification of Triafur, which demonstrated high potency, selectivity, and

favorable drug-like properties.

Synthesis of Triafur
The synthesis of Triafur is a multi-step process involving the construction of a substituted

quinazoline core followed by the addition of a piperazine side chain and the acrylamide

warhead.

Experimental Protocol: Synthesis of Triafur
Step 1: Synthesis of the Quinazoline Core. 2-fluoro-4-iodoaniline is reacted with 6-chloro-2-

methyl-4-oxo-4H-benzo[d]oxazine-8-carbonitrile in the presence of a palladium catalyst to

form the quinazoline core. The reaction is carried out in a suitable solvent such as dioxane at

elevated temperatures.

Step 2: Introduction of the Piperazine Moiety. The resulting quinazoline intermediate is then

subjected to a nucleophilic aromatic substitution reaction with a protected piperazine

derivative. This reaction is typically performed in a polar aprotic solvent like DMSO in the

presence of a base such as potassium carbonate.

Step 3: Deprotection and Acrylamide Coupling. The protecting group on the piperazine is

removed under acidic conditions. The deprotected piperazine is then coupled with acryloyl

chloride in the presence of a non-nucleophilic base like triethylamine to yield the final

product, Triafur.

Purification. The crude product is purified by column chromatography on silica gel using a

gradient of methanol in dichloromethane to afford Triafur as a white solid.

Mechanism of Action
Triafur is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12

of the KRAS G12C protein. It binds to the inactive, GDP-bound state of KRAS G12C, forming

an irreversible covalent bond with the thiol group of Cys12. This locks the protein in its inactive

conformation, preventing its interaction with downstream effectors and thereby inhibiting the

MAPK signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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